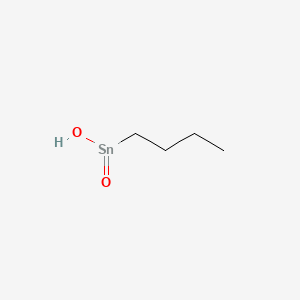

Stannane, butylhydroxyoxo-

Cat. No. B1346574

Key on ui cas rn:

2273-43-0

M. Wt: 208.83 g/mol

InChI Key: WIHMDCQAEONXND-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US05760161

Procedure details

Using a reactor setup as described in Example 1, a TBPA, glycol, maleic anhydride product was prepared using a mole ratio of anhydride to glycol of 4:5.23, a hydroxybutyltin oxide catalyst and diethanolamine (DEA) as neutralizing agent. TBPA (1.937 moles), ethylene glycol (3.377 moles), diethylene glycol (1.69 moles), hydroxy-butyltin oxide (1.49 gms), and DEA (4.41 gms) were added to the reaction at room temperature and stirred at 400 rpm. When the temperature reached 85° C., 1.937 moles of maleic; anhydride were added and the temperature was raised to 185° C. to 190° C. The reaction time was about 3 hours with 62.5 mls of water collected (86.8% of theory). The product acid number was 18.8. GPC analysis as described in Example 1 gave the following results:

[Compound]

Name

anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

hydroxybutyltin oxide

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Two

[Compound]

Name

anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

glycol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Identifiers

|

REACTION_CXSMILES

|

N([CH2:5][CH2:6][OH:7])CCO.[CH3:8][CH2:9][CH2:10][CH2:11][O:12][P:13]([O:20][CH2:21][CH2:22][CH2:23][CH3:24])([O:15][CH2:16][CH2:17][CH2:18][CH3:19])=[O:14].[CH2:25](O)[CH2:26][OH:27].C(O)C[O:31]CCO.O[Sn](=O)CCCC>OCCCC[Sn]=O.O>[CH3:19][CH2:18][CH2:17][CH2:16][O:15][P:13]([O:12][CH2:11][CH2:10][CH2:9][CH3:8])([O:20][CH2:21][CH2:22][CH2:23][CH3:24])=[O:14].[C:26]1(=[O:27])[O:7][C:6](=[O:31])[CH:5]=[CH:25]1 |^1:47|

|

Inputs

Step One

[Compound]

|

Name

|

anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

hydroxybutyltin oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

OCCCC[Sn]=O

|

Step Three

|

Name

|

|

|

Quantity

|

62.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

[Compound]

|

Name

|

anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

glycol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(CCO)CCO

|

Step Seven

|

Name

|

|

|

Quantity

|

1.937 mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCOP(=O)(OCCCC)OCCCC

|

|

Name

|

|

|

Quantity

|

3.377 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CO)O

|

|

Name

|

|

|

Quantity

|

1.69 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(COCCO)O

|

|

Name

|

|

|

Quantity

|

1.49 g

|

|

Type

|

reactant

|

|

Smiles

|

O[Sn](CCCC)=O

|

|

Name

|

|

|

Quantity

|

4.41 g

|

|

Type

|

reactant

|

|

Smiles

|

N(CCO)CCO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at 400 rpm

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached 85° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature was raised to 185° C. to 190° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collected (86.8% of theory)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave the

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

following results

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCCCOP(=O)(OCCCC)OCCCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(\C=C/C(=O)O1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |